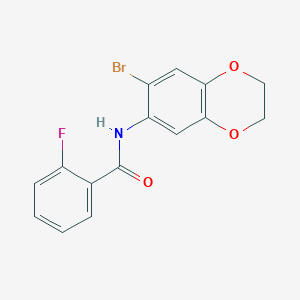
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-fluorobenzamide is a chemical compound characterized by its bromine and fluorine atoms, which contribute to its unique chemical properties. This compound belongs to the class of benzodioxines, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-fluorobenzamide typically involves multiple steps, starting with the bromination of 2,3-dihydro-1,4-benzodioxin-7-ylamine followed by the introduction of the fluorobenzamide group. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process, making it more suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine-containing derivatives.
Reduction: The fluorine atom can be reduced to form fluorine-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Bromine dioxide (BrO2) and other bromine oxides.
Reduction Products: Fluorine gas (F2) and other fluorine-containing compounds.
Substitution Products: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-fluorobenzamide exerts its effects involves its interaction with molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its biological effects.
Comparación Con Compuestos Similares
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-fluorobenzamide is unique due to its specific combination of bromine and fluorine atoms. Similar compounds include:
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-furancarboxamide: This compound differs in the presence of a furan ring instead of a fluorobenzamide group.
N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide: This compound has a different position of the bromine atom on the benzodioxin ring.
These compounds share structural similarities but exhibit different chemical and biological properties due to variations in their functional groups and molecular structures.
Propiedades
IUPAC Name |
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFNO3/c16-10-7-13-14(21-6-5-20-13)8-12(10)18-15(19)9-3-1-2-4-11(9)17/h1-4,7-8H,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGVAHACSRFQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7658358.png)
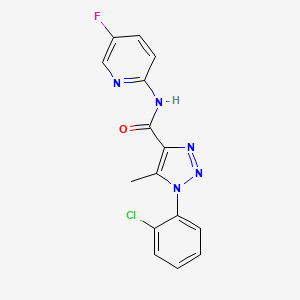
![Methyl 2-[(4-cyclopropyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-fluorobenzoate](/img/structure/B7658368.png)
![2,5-dimethyl-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]-1,2,4-triazol-3-amine](/img/structure/B7658372.png)
![2,5-dimethyl-N-[(1-methyl-3-thiophen-2-ylpyrazol-4-yl)methyl]-1,2,4-triazol-3-amine](/img/structure/B7658383.png)
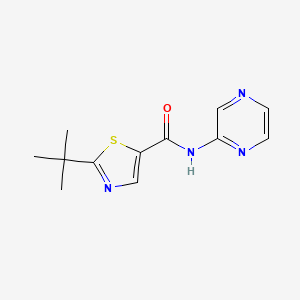
![N-[(2-ethoxyphenyl)methyl]-2,5-dimethyl-1,2,4-triazol-3-amine](/img/structure/B7658395.png)
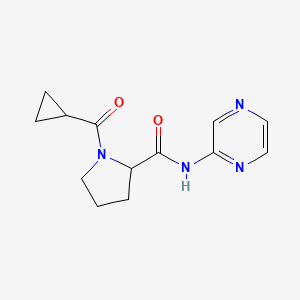
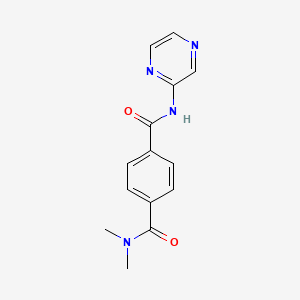
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,5-dimethyl-1,2,4-triazol-3-amine](/img/structure/B7658408.png)
![1-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-5-methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B7658418.png)
![2-[5-(methoxymethyl)furan-2-yl]-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7658431.png)
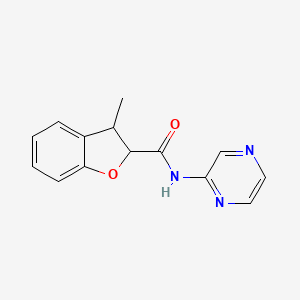
![1-[(2-Ethoxyphenyl)methyl]-4-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B7658444.png)
